1-(4-Methylphenyl)pyrrolidin-3-ol
CAS No.: 99858-81-8
Cat. No.: VC6289288
Molecular Formula: C11H15NO
Molecular Weight: 177.247
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99858-81-8 |
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Molecular Formula | C11H15NO |
Molecular Weight | 177.247 |
IUPAC Name | 1-(4-methylphenyl)pyrrolidin-3-ol |
Standard InChI | InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-12/h2-5,11,13H,6-8H2,1H3 |
Standard InChI Key | MFMIXUZLFWTAEC-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2CCC(C2)O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 1-(4-methylphenyl)pyrrolidin-3-ol, reflecting its pyrrolidine backbone (a five-membered amine ring) substituted with a hydroxyl group at position 3 and a 4-methylphenyl group at position 1. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol.
Key Structural Features:
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Pyrrolidine ring: A saturated five-membered ring with one nitrogen atom.
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Hydroxyl group (-OH): Positioned at the 3-carbon of the pyrrolidine ring, contributing to polarity and hydrogen-bonding capacity.
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4-Methylphenyl group: A benzene ring substituted with a methyl group at the para position, attached to the pyrrolidine’s nitrogen atom.
Stereochemical Considerations
The stereochemistry of the hydroxyl group at position 3 significantly influences the compound’s biological interactions. Enantiomers (R and S configurations) may exhibit distinct pharmacological profiles, though published data on its stereoselective synthesis remain limited.
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of 1-(4-methylphenyl)pyrrolidin-3-ol typically involves multi-step routes, leveraging classic organic transformations:
Route 1: Reductive Amination
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Formation of the Schiff base: Condensation of 4-methylbenzaldehyde with pyrrolidin-3-ol in the presence of an acid catalyst yields an imine intermediate.
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Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the imine to the secondary amine.
Route 2: Nucleophilic Substitution
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Activation of pyrrolidine: Tosylation of pyrrolidin-3-ol using p-toluenesulfonyl chloride (TsCl) forms a leaving group at the 3-position.
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Substitution: Reaction with 4-methylphenylmagnesium bromide (Grignard reagent) replaces the tosyl group, yielding the target compound.
Industrial Production
Industrial synthesis prioritizes scalability and cost-efficiency:
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Continuous-flow reactors: Enhance reaction control and reduce byproduct formation.
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Catalytic systems: Palladium or nickel catalysts facilitate coupling reactions under milder conditions.
Physicochemical Properties
Physical State and Solubility
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Appearance: White to off-white crystalline solid.
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Melting point: Estimated range: 120–125°C (literature data for analogous pyrrolidines).
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Solubility: Moderately soluble in polar solvents (e.g., ethanol, methanol) due to the hydroxyl group; low solubility in nonpolar solvents (e.g., hexane).
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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δ 7.20–7.15 (d, 2H, aromatic protons)
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δ 6.90–6.85 (d, 2H, aromatic protons)
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δ 4.10–3.95 (m, 1H, -OH)
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δ 3.50–3.30 (m, 4H, pyrrolidine ring protons)
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δ 2.35 (s, 3H, -CH₃)
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IR (KBr): Broad peak at ~3300 cm⁻¹ (-OH stretch), 1600 cm⁻¹ (C=C aromatic).
Chemical Reactivity and Derivatives
Functional Group Transformations
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Oxidation: The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding 1-(4-methylphenyl)pyrrolidin-3-one.
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Esterification: Reaction with acetyl chloride forms the corresponding acetate ester, enhancing lipophilicity.
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N-Alkylation: The nitrogen atom can undergo alkylation with alkyl halides to produce quaternary ammonium salts.
Stability and Degradation
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Thermal stability: Decomposes above 200°C, releasing CO and NOₓ.
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Photodegradation: UV exposure induces ring-opening reactions, forming secondary amines and aldehydes.
Industrial and Research Applications
Pharmaceutical Intermediate
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Antihypertensive agents: Serves as a precursor in the synthesis of β-blockers and calcium channel modulators.
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Analgesics: Functionalization at the hydroxyl group generates prodrugs with enhanced blood-brain barrier permeability.
Material Science
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Ionic liquids: Quaternary ammonium derivatives exhibit low melting points (<100°C), suitable as green solvents.
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Coordination complexes: Chelates with transition metals (e.g., Cu²⁺) for catalytic applications.
Future Directions
Synthetic Innovations
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Enzymatic catalysis: Lipase-mediated kinetic resolution to access enantiopure derivatives.
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Photoredox catalysis: C–H functionalization strategies to streamline synthesis.
Pharmacological Optimization
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Structure-activity relationship (SAR): Systematic modification of the phenyl and hydroxyl groups to enhance receptor selectivity.
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Prodrug development: Phosphorylation or glycosylation to improve bioavailability.
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